N-(1-phenylpropyl)benzamide
Overview
Description
N-(1-phenylpropyl)benzamide: is an organic compound with the molecular formula C16H17NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural features, which include a benzamide moiety attached to a phenylpropyl group. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Scientific Research Applications
N-(1-phenylpropyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antibacterial and antifungal agent, as well as its role in drug development.
Safety and Hazards
According to the safety data sheet, “N-(1-phenylpropyl)benzamide” is classified as having acute toxicity (oral, category 4) and is suspected of causing genetic defects (category 2) . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Future Directions
Deeper knowledge of the mechanism and parameters of the dynamic processes in amides is important for meaningful interpretation and prediction of the biological activity of aromatic amides in living systems and the strength and conformation of their supramolecular complexes with lanthanide and actinide ions . This suggests that N-substituted benzamides are potential candidates for the development of anti-inflammatory compounds using NF B as a drug target .
Mechanism of Action
Target of Action
N-(1-phenylpropyl)benzamide is a type of N-substituted benzamide . The primary targets of N-substituted benzamides are the NF-κB activation pathway and the induction of apoptosis . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
N-substituted benzamides, such as this compound, inhibit NF-κB activation and induce apoptosis by separate mechanisms . They inhibit NF-κB activation by preventing the breakdown of IκB, an inhibitor of NF-κB . On the other hand, they induce apoptosis, or programmed cell death, through a separate mechanism .
Biochemical Pathways
The inhibition of NF-κB activation and the induction of apoptosis by this compound affect several biochemical pathways. The inhibition of NF-κB activation prevents the transcription of DNA and the production of cytokines, thereby affecting immune responses and cell survival . The induction of apoptosis leads to the elimination of cells, which can be beneficial in the treatment of diseases such as cancer .
Result of Action
The result of the action of this compound is the inhibition of NF-κB activation and the induction of apoptosis . This can lead to the suppression of immune responses and the elimination of cells, which can be beneficial in the treatment of diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylpropyl)benzamide typically involves the condensation of benzoic acid with an amine. One common method is the direct condensation of benzoic acid and 1-phenylpropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a green and efficient pathway. This involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and an eco-friendly process .
Chemical Reactions Analysis
Types of Reactions: N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the phenylpropyl group.
N-(1-phenylethyl)benzamide: A similar compound with a phenylethyl group instead of a phenylpropyl group.
N-(2-phenylpropyl)benzamide: Another analog with a different substitution pattern on the propyl group.
Uniqueness: N-(1-phenylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-(1-phenylpropyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-15(13-9-5-3-6-10-13)17-16(18)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOSTJHIZFYPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310186 | |
Record name | N-(1-Phenylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-80-8 | |
Record name | N-(1-Phenylpropyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2698-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Phenylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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